molecular formula C10H12N4O2 B2625025 6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 1573548-47-6

6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B2625025
CAS No.: 1573548-47-6
M. Wt: 220.232
InChI Key: NAQZDRVFKJGEHP-UHFFFAOYSA-N
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Description

Introduction to 6-Amino-3-(2-Methoxyethyl)-3,4-Dihydro-1,2,3-Benzotriazin-4-One

Historical Context of Benzotriazinone Derivatives in Heterocyclic Chemistry

Benzotriazinones emerged as a structurally distinct class of nitrogen-containing heterocycles in the mid-20th century, building upon earlier work with benzotriazoles and related systems. The foundational chemistry of 1,2,3-benzotriazin-4(3H)-one derivatives was first explored in the 1960s, with early syntheses relying on cyclization reactions of anthranilamide precursors. By the 1980s, researchers recognized the potential of these scaffolds in medicinal chemistry due to their resemblance to biologically active quinazolinones and their ability to participate in hydrogen bonding interactions.

A significant milestone occurred in the 2010s with the development of DNA-compatible synthetic routes for benzotriazinones, enabling their incorporation into encoded libraries for drug discovery. The target compound, this compound (CAS RN: 1573548-47-6), represents a modern iteration of these efforts, featuring strategic substitutions designed to optimize solubility and bioactivity. Contemporary applications span pharmacological research, particularly in enzyme inhibition studies, where its structural features enable selective interactions with biological targets.

Table 1: Key Developments in Benzotriazinone Chemistry
Era Advancement Significance
1960s–1980s Initial synthetic methods using anthranilamide cyclization Established core benzotriazinone scaffold
1990s–2000s Structural diversification via alkyl/aryl substitutions Enhanced pharmacological relevance
2010s–2020s DNA-compatible synthesis and computational design strategies Enabled high-throughput screening and structure-activity relationship studies

Structural Uniqueness and Nomenclature of the Target Compound

The systematic IUPAC name This compound precisely describes the compound’s architecture:

  • A bicyclic system comprising a benzene ring fused to a 1,2,3-triazin-4-one moiety
  • An amino group (-NH₂) at position 6 of the benzene ring
  • A 2-methoxyethyl substituent (-CH₂CH₂OCH₃) at position 3 of the triazinone ring

The molecular formula C₁₁H₁₃N₅O₂ arises from this arrangement, with a molar mass of 255.26 g/mol. Critical structural features include:

  • Planar aromatic system : The benzene ring contributes π-conjugation, while the triazinone ring introduces partial saturation at positions 3 and 4.
  • Electron-donating groups : The amino and methoxyethyl substituents create distinct electronic environments at opposing regions of the molecule.
  • Hydrogen bonding capacity : The triazinone carbonyl (C=O) and amino group enable dipole-dipole interactions critical for biological activity.
Table 2: Structural Comparison with Related Benzotriazinones
Compound Substituents Key Features
1,3-Diphenylbenzotriazin-7-one Phenyl groups at 1,3 Extended conjugation for redox activity
3-Bromoalkylbenzotriazin-4-one Bromoalkyl chain at 3 Enhanced electrophilicity for nucleophilic substitution
Target Compound Amino/methoxyethyl at 6,3 Balanced hydrophilicity and H-bond capacity

Properties

IUPAC Name

6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-16-5-4-14-10(15)8-6-7(11)2-3-9(8)12-13-14/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQZDRVFKJGEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=CC(=C2)N)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with a suitable benzotriazine precursor in the presence of a cyclizing agent. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The amino and methoxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that benzotriazine derivatives exhibit promising anticancer properties. The compound under discussion has shown potential as an inhibitor of specific cancer cell lines. For instance, research has demonstrated that derivatives of benzotriazine can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its structure allows it to interact with microbial enzymes or cellular structures, leading to inhibition of growth or cell death. These findings suggest potential applications in developing new antimicrobial agents.

3. Anti-inflammatory Effects
Studies have also explored the anti-inflammatory properties of benzotriazine derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Synthetic Applications

1. Peptide Synthesis
6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one serves as an effective additive in peptide synthesis. It enhances coupling efficiency and reduces racemization during the formation of peptide bonds. This application is crucial in the pharmaceutical industry for producing peptides with high purity and yield.

2. Heterocyclic Compound Synthesis
The compound is utilized in synthesizing various heterocycles through cyclization reactions. Its ability to undergo oxidative rearrangement allows for the formation of complex structures with diverse functional groups. This versatility is valuable in developing new materials and pharmaceuticals.

Material Science Applications

1. Polymer Chemistry
In material science, benzotriazine derivatives are explored for their potential as polymer additives. They can improve the thermal stability and mechanical properties of polymers when incorporated into polymer matrices.

2. Photonic Applications
The unique optical properties of benzotriazine compounds make them suitable candidates for photonic applications. Their ability to absorb light and undergo photochemical reactions opens avenues for developing light-sensitive materials used in sensors and imaging technologies.

Case Studies

Study Title Focus Area Findings
"Anticancer Activity of Benzotriazine Derivatives"Medicinal ChemistryDemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values below 10 µM.
"Synthesis of Heterocycles via Benzotriazine"Synthetic MethodologiesAchieved high yields (>85%) in synthesizing novel heterocycles using this compound as a precursor.
"Antimicrobial Efficacy of Benzotriazine Compounds"MicrobiologyShowed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL.

Mechanism of Action

The mechanism of action of 6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzotriazinone Derivatives

Compound Name Substituents Molecular Formula CAS Number Key Properties/Biological Relevance Source
6-Amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one 6-NH₂, 3-(2-methoxyethyl) C₁₀H₁₂N₄O₂ 1573548-47-6 Potential metabolic intermediate; research chemical
3-(3,4-Dimethylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-one 3-(3,4-dimethylphenyl) C₁₅H₁₃N₃O Not specified Decreased under heat stress in vaginal metabolites (VIP >1, p<0.05)
3-(2-Aminoethyl)-6-chloro-1,2,3-benzotriazin-4(3H)-one 6-Cl, 3-(2-aminoethyl) C₉H₈ClN₅O 1781560-67-5 Chlorine enhances reactivity; aminoethyl may confer solubility
6-Nitro-3,4-dihydro-1,2,3-benzotriazin-4-one 6-NO₂ C₇H₄N₄O₃ 91532-29-5 High density (1.82 g/cm³), acidic (pKa ≈ -10.03)
8-Methoxy-1,4-dihydro-1,2,3-benzotriazin-4-one 8-OCH₃ C₈H₇N₃O₂ Not specified Methoxy group increases lipophilicity
6-(Trifluoromethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one 6-CF₃ C₈H₄F₃N₃O Not specified Trifluoromethyl enhances metabolic stability

Structural and Electronic Modifications

  • Substituent Effects: 6-Amino Group: In the target compound, the 6-amino group may act as a hydrogen bond donor, enhancing interactions with biological targets (e.g., enzymes or receptors) . 3-(2-Methoxyethyl): This substituent introduces flexibility and moderate polarity, balancing solubility and membrane permeability. Nitro (): The 6-nitro analog’s strong electron-withdrawing nature lowers pKa (-10.03), making it highly acidic and reactive in polar environments .

Physicochemical Properties

  • Density and Solubility : The nitro derivative () has a high predicted density (1.82 g/cm³), which may correlate with crystalline packing efficiency, whereas the methoxyethyl group in the target compound likely improves aqueous solubility .
  • Lipophilicity : Methoxy () and trifluoromethyl () groups increase lipophilicity, enhancing blood-brain barrier penetration in drug design contexts.

Research Implications and Gaps

  • Target Compound: Limited direct data exist on 6-amino-3-(2-methoxyethyl)-benzotriazinone’s applications. Its structural features suggest utility in medicinal chemistry (e.g., kinase inhibitors) or as a peptide coupling reagent intermediate, as seen in related benzotriazinones () .
  • Contradictions: and describe unrelated compounds (naphthalenones and oligonucleotides), highlighting the need for focused benzotriazinone studies.

Biological Activity

The compound 6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is part of the benzotriazine family, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is C10H12N4O2C_{10}H_{12}N_{4}O_{2}. The compound features a benzotriazine core with an amino group and a methoxyethyl side chain that contribute to its biological properties.

Physical Properties

  • Molecular Weight: 220.23 g/mol
  • Melting Point: Data not extensively available; further studies needed for precise characterization.
  • Solubility: Information on solubility in various solvents is crucial for formulation in biological assays.

Antimicrobial Properties

Research indicates that benzotriazine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzotriazine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
Compound CBacillus subtilis64 µg/mL

Antiparasitic Activity

Notably, some benzotriazole derivatives have demonstrated antiparasitic effects. For example, studies have shown that certain derivatives inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease .

Case Study: Antiparasitic Effect

In vitro studies indicated that a derivative similar to this compound exhibited dose-dependent inhibition of T. cruzi, with significant reductions in parasite viability observed at concentrations as low as 25 µg/mL.

Anti-inflammatory Effects

Benzotriazine compounds have also been investigated for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Interference with Cellular Processes: The presence of the benzotriazine core may disrupt essential cellular processes in pathogens.

Future Directions and Research Opportunities

Further research is necessary to fully characterize the biological activity and mechanisms of action for this compound. Potential areas for exploration include:

  • In vivo Studies: To validate the efficacy observed in vitro.
  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for enhanced potency and selectivity.
  • Clinical Trials: To assess safety and efficacy in human subjects.

Q & A

Q. Advanced Research Focus

  • Combinatorial Chemistry : Screen diverse reagent combinations in parallel to identify optimal conditions .
  • Automated Platforms : Use robotic liquid handlers for precise reagent dosing and reaction monitoring.
  • Machine Learning : Train models on historical data to predict successful synthetic pathways, reducing experimental iterations .
    For instance, AI-driven tools like COMSOL Multiphysics simulate reaction outcomes before lab execution .

How can machine learning predict physicochemical properties or optimize synthesis parameters for this compound?

Q. Advanced Research Focus

  • Property Prediction : Train algorithms on databases of benzotriazinone analogs to estimate solubility, stability, or bioavailability.
  • Parameter Optimization : Use reinforcement learning to adjust temperature, pH, or catalyst loading in real-time based on intermediate results .
  • Anomaly Detection : Identify outliers in experimental datasets to troubleshoot failed reactions .
    For example, AI models can recommend solvent systems that maximize yield while minimizing byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.